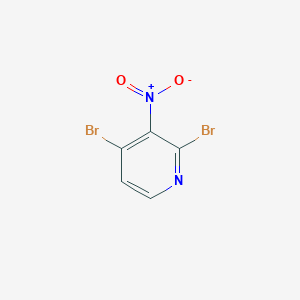

2,4-Dibromo-3-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dibromo-3-nitropyridine is a useful research compound. Its molecular formula is C5H2Br2N2O2 and its molecular weight is 281.89 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis and Applications in Coordination Chemistry and Materials Science

2,4-Dibromo-3-nitropyridine serves as a crucial intermediate in the efficient synthesis of pyridine and bipyridine derivatives. The compound is used in selective bromine-substitution reactions under palladium catalysis to prepare conjugated pyridine and 2,2’-bipyridine building blocks. These derivatives are significant in coordination chemistry and materials science due to their ability to act as chelating agents for metal ions and their applications in supramolecular chemistry (Garcia-Lago et al., 2008).

Synthesis of Biologically Active Compounds

Nitropyridines, including derivatives of this compound, are essential intermediates in the synthesis of biologically active compounds with pharmaceutical and agrochemical importance. A method for synthesizing various kinds of nitro compounds, using a three-component ring transformation, highlights the role of nitropyridines in creating compounds of biological interest (Le & Nishiwaki, 2018).

Conformational Stability and Vibrational Spectral Studies

Studies on the conformational stability and vibrational spectral analysis of nitropyridine derivatives, including this compound, using density functional theory, reveal insights into molecular stability, bond strength, and electronic properties. Such computational analyses are crucial for understanding the molecular structure and properties, which are relevant for material science applications (Balachandran et al., 2012).

Molecular and Crystal Structure Analyses

The molecular and crystal structure analyses of nitropyridine derivatives provide detailed insights into the compounds' physical and chemical properties. These studies are vital for the development of new materials and for understanding the compounds' reactivity and interactions with other molecules (Bryndal et al., 2012).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using personal protective equipment, and should not be released into the environment .

Mechanism of Action

Target of Action

Nitropyridines, a class of compounds to which 2,4-dibromo-3-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions, leading to the synthesis of different compounds .

Properties

IUPAC Name |

2,4-dibromo-3-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJXIUCFDVHTST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624535 |

Source

|

| Record name | 2,4-Dibromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121263-10-3 |

Source

|

| Record name | 2,4-Dibromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)

![2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B40152.png)